Alvespimycin Hydrochloride

Catalog No.
S003077
CAS No.
467214-21-7
M.F
C32H49ClN4O8
M. Wt
653.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alvespimycin Hydrochloride

CAS Number

467214-21-7

Product Name

Alvespimycin Hydrochloride

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

Molecular Formula

C32H49ClN4O8

Molecular Weight

653.2 g/mol

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1

InChI Key

DFSYBWLNYPEFJK-IHLRWNDRSA-N

SMILES

Array

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin, 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin, 17-dimethylaminoethylamino-17-demethoxy-geldanamycin, 17-DMAG, 17DMAG, alvespimycin, KOS 1022, KOS-1022, KOS1022, NSC 707545, NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl

The exact mass of the compound Alvespimycin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alvespimycin (17-DMAG) Hydrochloride is the salt form of a second-generation, semi-synthetic derivative of the natural product Geldanamycin. It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90) by binding to the N-terminal ATP-binding pocket, which leads to the degradation of HSP90 client proteins critical for tumor cell survival and proliferation. This class of inhibitors evolved from the parent compound Geldanamycin, which showed potent anticancer activity but was limited by significant hepatotoxicity and poor solubility. Subsequent development led to Tanespimycin (17-AAG) and then Alvespimycin (17-DMAG), with serial improvements in physicochemical properties and toxicity profiles. Alvespimycin Hydrochloride was specifically developed to offer superior aqueous solubility compared to its predecessors, a critical attribute for formulation and administration in research settings.

Substituting Alvespimycin Hydrochloride with its common precursors, Geldanamycin or Tanespimycin (17-AAG), introduces significant experimental and formulation liabilities. Geldanamycin, the parent compound, exhibits prohibitive hepatotoxicity, limiting its utility. While 17-AAG was developed to be less hepatotoxic, it suffers from very poor aqueous solubility, requiring formulation in co-solvents like DMSO and egg phospholipids, which can introduce experimental artifacts and cause hypersensitivity reactions. Alvespimycin (17-DMAG) and its hydrochloride salt were specifically engineered to overcome these limitations, offering high water solubility that enables simpler, aqueous-based formulations for both *in vitro* and *in vivo* use. This improved property profile, combined with greater potency than 17-AAG in many contexts, makes Alvespimycin Hydrochloride a more reliable and experimentally straightforward choice, minimizing the confounding variables associated with less soluble analogs.

Superior Aqueous Solubility for Simplified Formulation and Dosing

Alvespimycin Hydrochloride was developed specifically as a water-soluble analog of Tanespimycin (17-AAG) to overcome the significant formulation challenges posed by the poor solubility of the first-generation inhibitor. While 17-AAG is poorly soluble and requires complex vehicles for administration, Alvespimycin as the hydrochloride salt has a documented aqueous solubility of at least 3.04 mg/mL. This property allows for the preparation of simple, saline-based formulations suitable for parenteral and oral administration in preclinical models, eliminating the need for potentially confounding co-solvents like DMSO or Cremophor that are necessary for 17-AAG.

Evidence DimensionAqueous Solubility
Target Compound Data≥3.04 mg/mL in H2O
Comparator Or BaselineTanespimycin (17-AAG): Poorly water-soluble, requires co-solvents
Quantified DifferenceQualitatively high water solubility vs. practical insolubility
ConditionsStandard laboratory conditions for formulation.

Enables straightforward, reproducible dosing for in vivo studies and high-throughput screens without the experimental artifacts associated with complex solubilizing agents.

Increased Potency in Cellular and Biochemical Assays Compared to 17-AAG

Alvespimycin demonstrates more potent inhibition of HSP90 and superior anti-proliferative activity compared to its predecessor, Tanespimycin (17-AAG). In a direct comparison, the mean GI50 value for Alvespimycin across a panel of cancer cell lines was 53 nM, more than twofold lower than the 123 nM observed for 17-AAG. In a cell-free biochemical assay measuring binding to the HSP90 ATP site, Alvespimycin showed an IC50 of 62 nM, compared to 119 nM for 17-AAG. This enhanced potency means lower concentrations are required to achieve the desired biological effect, reducing the potential for off-target effects.

Evidence DimensionAnti-proliferative Activity (Mean GI50)
Target Compound Data53 nM
Comparator Or BaselineTanespimycin (17-AAG): 123 nM
Quantified Difference~2.3-fold greater mean potency
ConditionsNCI-60 cancer cell line panel.

Higher potency allows for the use of lower effective concentrations in experiments, increasing the therapeutic index and reducing the risk of off-target activities.

Demonstrated Oral Bioavailability and Efficacy in Preclinical Models

The improved physicochemical properties of Alvespimycin translate to superior performance in preclinical models, including evidence of oral bioavailability. In a head-to-head comparison using an AsPC-1 pancreatic carcinoma xenograft model, orally administered Alvespimycin inhibited tumor growth at doses of 6.7-10 mg/kg. Under the same conditions, its predecessor 17-AAG was without activity. This demonstrates a critical in-use advantage, as the aqueous solubility and stability of Alvespimycin enable effective oral administration, a route not viable for 17-AAG in similar simple formulations.

Evidence DimensionIn Vivo Antitumor Activity (Oral Dosing)
Target Compound DataActive at 6.7-10 mg/kg
Comparator Or BaselineTanespimycin (17-AAG): Inactive
Quantified DifferenceEffective vs. Ineffective
ConditionsAsPC-1 pancreatic carcinoma xenograft model, oral administration.

Provides a validated option for preclinical studies requiring oral administration, expanding experimental design possibilities and better mimicking potential clinical use.

Improved Safety Profile Over Parent Compound Geldanamycin

The ansamycin class of HSP90 inhibitors originated with Geldanamycin, which was halted from clinical development due to significant hepatotoxicity. Its derivatives, 17-AAG and subsequently 17-DMAG (Alvespimycin), were specifically developed to mitigate this liability. Studies in rat primary hepatocytes showed that the cytotoxicity of Geldanamycin was significantly greater than that of 17-AAG and 17-DMAG. This reduced toxicity is a critical procurement consideration, as it provides a wider experimental window and reduces the risk of toxicity-related artifacts confounding research results.

Evidence DimensionHepatocyte Cytotoxicity
Target Compound DataSignificantly less toxic than Geldanamycin
Comparator Or BaselineGeldanamycin: High hepatotoxicity
Quantified DifferenceQualitative order of toxicity: Geldanamycin >> 17-AAG ≈ 17-DMAG
ConditionsRat primary hepatocyte cell viability assays (MTT).

Selecting Alvespimycin HCl over the parent compound Geldanamycin is critical for avoiding severe, compound-specific hepatotoxicity that can compromise experimental outcomes.

Preclinical In Vivo Studies Requiring Aqueous Formulations

For xenograft or other animal model studies where intravenous or oral administration is required, Alvespimycin Hydrochloride is the appropriate choice over 17-AAG. Its high water solubility allows for the preparation of simple saline-based vehicles, ensuring consistent and reproducible dosing while avoiding the solubility and toxicity issues inherent to the complex formulations required for 17-AAG.

High-Throughput and Cell-Based Screening Assays

In automated or high-throughput cell-based assays, the use of Alvespimycin Hydrochloride minimizes solvent-related artifacts. Its solubility in aqueous media avoids the need for high concentrations of DMSO, which can affect cell viability and confound results. Its superior potency compared to 17-AAG allows for lower treatment concentrations, further enhancing data quality.

Studies in Cancer Models with Documented Sensitivity to Second-Generation HSP90 Inhibitors

This compound is well-suited for research in cancer models where 17-DMAG has shown superior activity over 17-AAG, such as certain breast carcinoma and leukemia cell lines. Its use is justified in studies aiming to build upon the established preclinical efficacy of a water-soluble, orally bioavailable HSP90 inhibitor.

Investigations Requiring a More Potent Geldanamycin Analog

When the experimental goal is to achieve maximal HSP90 inhibition with a Geldanamycin-class compound, Alvespimycin is a better choice than 17-AAG. With an approximately twofold greater potency in both biochemical and cellular assays, it provides a stronger and more targeted inhibition of the HSP90 chaperone cycle at lower concentrations.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

652.3238922 Da

Monoisotopic Mass

652.3238922 Da

Heavy Atom Count

45

Appearance

Solid powder

UNII

612K359T69

Pharmacology

Alvespimycin Hydrochloride is the hydrochloride salt of alvespimycin, an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Wikipedia

Alvespimycin hydrochloride

Dates

Last modified: 09-13-2023
1. Cancer Biol Ther. 2015;16(6):949-57. doi: 10.1080/15384047.2015.1040964. Epub
2015 Apr 28.

The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by
imetelstat in human osteosarcoma.

Hu Y(1), Bobb D, He J, Hill DA, Dome JS.

Author information:
(1)a Center for Cancer and Immunology Research and the Division of Oncology;
Children/'s National Medical Center ; Washington, DC USA.

The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic
strategies. This study evaluated the effect of the telomerase inhibitor
imetelstat in pre-clinical models of human osteosarcoma. Because the chaperone
molecule HSP90 facilitates the assembly of telomerase protein, the ability of the
HSP90 inhibitor alvespimycin to potentiate the effect of the telomerase inhibitor
was assessed. The effect of single or combined treatment with imetelstat and
alvespimycin on long-term growth was assessed in osteosarcoma cell lines (143B,
HOS and MG-63) and xenografts derived from 143B cells. Results indicated that
imetelstat as a single agent inhibited telomerase activity, induced telomere
shortening, and inhibited growth in all 3 osteosarcoma cell lines, though the
bulk cell cultures did not undergo growth arrest. Combined treatment with
imetelstat and alvespimycin resulted in diminished telomerase activity and
shorter telomeres compared to either agent alone as well as higher levels of
γH2AX and cleaved caspase-3, indicative of increased DNA damage and apoptosis.
With dual telomerase and HSP90 inhibition, complete growth arrest of bulk cell
cultures was achieved. In xenograft models, all 3 treatment groups significantly
inhibited tumor growth compared with the placebo-treated control group, with the
greatest effect seen in the combined treatment group (imetelstat, p = 0.045,
alvespimycin, p = 0.034; combined treatment, p = 0.004). In conclusion, HSP90
inhibition enhanced the effect of telomerase inhibition in pre-clinical models of
osteosarcoma. Dual targeting of telomerase and HSP90 warrants further
investigation as a therapeutic strategy.


2. Leukemia. 2010 Apr;24(4):699-705. doi: 10.1038/leu.2009.292. Epub 2010 Jan 28.

Phase I study of the heat shock protein 90 inhibitor alvespimycin (KOS-1022,
17-DMAG) administered intravenously twice weekly to patients with acute myeloid
leukemia.

Lancet JE(1), Gojo I, Burton M, Quinn M, Tighe SM, Kersey K, Zhong Z, Albitar MX,
Bhalla K, Hannah AL, Baer MR.

Author information:
(1)H Lee Moffitt Cancer Center and Research Institute, Tampa, FL 33612, USA.
jeffrey.lancet@moffitt.org

Heat shock protein 90 (Hsp90) is a molecular chaperone with many oncogenic client
proteins. The small-molecule Hsp90 inhibitor alvespimycin, a geldanamycin
derivative, is being developed for various malignancies. This phase 1 study
examined the maximum-tolerated dose (MTD), safety and
pharmacokinetic/pharmacodynamic profiles of alvespimycin in patients with
advanced acute myeloid leukemia (AML). Patients with advanced AML received
escalating doses of intravenous alvespimycin (8-32 mg/m(2)), twice weekly, for 2
of 3 weeks. Dose-limiting toxicities (DLTs) were assessed during cycle 1. A total
of 24 enrolled patients were evaluable for toxicity. Alvespimycin was well
tolerated; the MTD was 24 mg/m(2) twice weekly. Common toxicities included
neutropenic fever, fatigue, nausea and diarrhea. Cardiac DLTs occurred at 32
mg/m(2) (elevated troponin and myocardial infarction). Pharmacokinetics revealed
linear increases in C(max) and area under the curve (AUC) from 8 to 32 mg/m(2)
and minor accumulation upon repeated doses. Pharmacodynamic analyses on day 15
revealed increased apoptosis and Hsp70 levels when compared with baseline within
marrow blasts. Antileukemia activity occurred in 3 of 17 evaluable patients
(complete remission with incomplete blood count recovery). The twice-weekly
administered alvespimycin was well tolerated in patients with advanced AML,
showing linear pharmacokinetics, target inhibition and signs of clinical
activity. We determined a recommended phase 2 dose of 24 mg/m(2).



3. Pediatr Blood Cancer. 2008 Jul;51(1):34-41. doi: 10.1002/pbc.21508.

Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor
alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program.

Smith MA(1), Morton CL, Phelps DA, Kolb EA, Lock R, Carol H, Reynolds CP, Maris
JM, Keir ST, Wu J, Houghton PJ.

Author information:
(1)Cancer Therapy Evaluation Program, NCI, Bethesda, Maryland.

BACKGROUND: Alvespimycin (17-DMAG, KOS-1022), a potent small-molecule inhibitor
of the protein chaperone Hsp90, is being developed as an anticancer agent because
of the multiple Hsp90 client proteins involved in cancer cell growth and
survival.
PROCEDURES: Alvespimycin was tested against the in vitro panel of the Pediatric
Preclinical Testing Program (PPTP) at concentrations from 1 nM to 10 microM and
was tested against the PPTP/'s in vivo tumor panels by intraperitoneal
administration using a 50 mg/kg BID twice weekly x 6 weeks dose and schedule.
Hsp70 induction in tumor and liver tissue was used as a pharmacodynamic measure
of Hsp90 inhibition and stress response induction.
RESULTS: Alvespimycin had a median IC(50) of 68 nM against the PPTP/'s in vitro
panel, with a trend for lower IC(50) values for the rhabdomyosarcoma panel
(median IC(50) 32 nM) and for higher IC(50) values for the neuroblastoma panel
(median IC(50) 380 nM). Using the time to event activity measure, alvespimycin
had intermediate or high activity against 4 of 28 evaluable solid tumor
xenografts, including 3 of 4 alveolar rhabdomyosarcoma xenografts (one with a
partial response). Hsp70 induction was observed in tumor tissue from both
responding and non-responding xenografts.
CONCLUSIONS: Alvespimycin demonstrated little in vivo antitumor activity against
most of the PPTP/'s preclinical models. The greatest drug effect was observed for
the alveolar rhabdomyosarcoma xenografts in the rhabdomyosarcoma panel. Hsp70
induction was observed in responding and non-responding xenografts, suggesting
that tumor-specific events subsequent to HSP90 inhibition are primary
determinants of antitumor activity.

Explore Compound Types